1-(4-Methoxyphenyl)piperidin-3-ol: Comprehensive Physicochemical Properties, Synthesis, and Application Profiling
1-(4-Methoxyphenyl)piperidin-3-ol: Comprehensive Physicochemical Properties, Synthesis, and Application Profiling
As a privileged scaffold in medicinal chemistry and advanced organic synthesis, 1-(4-Methoxyphenyl)piperidin-3-ol (CAS: 39104-03-5) represents a highly versatile building block. By fusing a lipophilic anisole moiety with a hydrophilic, hydrogen-bonding piperidin-3-ol ring, this molecule offers unique physicochemical properties that make it an ideal intermediate for central nervous system (CNS) drug discovery and metabolic profiling studies.
This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its pharmacological relevance.
Physicochemical Architecture & Electronic Profiling
The behavior of 1-(4-Methoxyphenyl)piperidin-3-ol in biological and chemical systems is dictated by the electronic interplay between its functional groups. Understanding these metrics is critical for downstream formulation and assay development.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of the compound, derived from predictive models and structural analogs .
| Property | Value | Source / Condition |
| Molecular Formula | C₁₂H₁₇NO₂ | Standard |
| Molecular Weight | 207.27 g/mol | Standard |
| Boiling Point | 372.3 ± 37.0 °C | Predicted (760 mmHg) |
| Density | 1.134 ± 0.06 g/cm³ | Predicted |
| pKa (Hydroxyl) | 14.79 ± 0.20 | Predicted (Aqueous, 25°C) |
| pKa (Conjugate Acid) | ~6.2 – 6.5 | Estimated via Hammett Correlation |
| LogP (Octanol/Water) | 1.8 – 2.2 | Estimated |
Mechanistic Causality of Basicity
The basicity of the piperidine nitrogen in this molecule is a fascinating case study in competing electronic effects. Aliphatic piperidines are typically strong bases (pKa ~11.2). However, in 1-(4-Methoxyphenyl)piperidin-3-ol, the nitrogen lone pair is directly conjugated with the π -system of the aromatic ring, drastically reducing its availability for protonation.
According to established Hammett correlations for para-substituted N-phenylpiperidines , the basicity is modulated by the substituents on the phenyl ring. The para-methoxy group exerts a strong resonance electron-donating effect (+M), which pushes electron density back toward the nitrogen, slightly increasing the pKa relative to an unsubstituted N-phenylpiperidine (pKa ~5.2). Conversely, the 3-hydroxyl group on the piperidine ring exerts a mild electron-withdrawing inductive effect (-I). The net result is a weakly basic tertiary amine with an estimated pKa of 6.2 to 6.5, meaning the molecule will be predominantly un-ionized at physiological pH (7.4), ensuring excellent membrane permeability (LogP ~2.0).
Synthetic Workflow: Palladium-Catalyzed N-Arylation
The most efficient and scalable method to construct the C(sp²)–N bond in 1-(4-Methoxyphenyl)piperidin-3-ol is via the Buchwald-Hartwig Amination . This cross-coupling strategy avoids the harsh conditions of traditional nucleophilic aromatic substitution (S_NAr) and provides near-quantitative yields.
Figure 1: Palladium-catalyzed Buchwald-Hartwig cross-coupling synthesis workflow.
Step-by-Step Methodology & Experimental Causality
1. Preparation of the Catalytic System: Flame-dry a Schlenk flask under vacuum and backfill with inert argon. Charge the flask with Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%). Causality: Pd₂(dba)₃ serves as the Pd(0) precatalyst. RuPhos, a bulky, electron-rich dialkylbiaryl phosphine, is specifically chosen because its steric profile accelerates reductive elimination and strictly prevents the palladium-amido intermediate from undergoing β -hydride elimination—a primary failure mode when coupling secondary amines like piperidin-3-ol.
2. Substrate and Base Loading: Add 4-bromoanisole (1.0 equiv), piperidin-3-ol (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: NaOtBu is a strong, non-nucleophilic base required to rapidly deprotonate the coordinated secondary amine, facilitating the formation of the critical Pd(II)-amido complex in the catalytic cycle.
3. Reaction Execution: Inject anhydrous toluene to achieve a 0.2 M concentration relative to the aryl halide. Seal the flask and heat to 100 °C in an oil bath for 12 hours under vigorous stirring.
4. Self-Validating Checkpoints & Purification:
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Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The reaction is complete when the UV-active 4-bromoanisole spot (R_f ~0.7) is entirely consumed, replaced by a lower R_f spot corresponding to the polar product.
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Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to sequester the palladium catalyst. Concentrate under reduced pressure and purify via silica gel flash chromatography.
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Validation Checkpoint 2 (Product Identity): Subject the purified product to LC-MS. The Electrospray Ionization (ESI+) spectrum must yield an [M+H]⁺ ion at m/z 208.1. Furthermore, ¹H NMR (400 MHz, CDCl₃) must confirm the structural integrity: look for the characteristic 3H singlet at δ 3.77 ppm (methoxy group) and the AA'BB' aromatic doublet system around δ 6.8–7.0 ppm.
Pharmacological Relevance & Metabolic Profiling
In drug development, the N-arylpiperidine motif is a privileged pharmacophore, frequently utilized in the design of acetylcholinesterase inhibitors, antipsychotics, and analgesic agents. The 3-hydroxyl group introduces a critical hydrogen bond donor/acceptor site, which allows for highly specific, directional interactions with target protein residues (e.g., Aspartate or Asparagine in receptor binding pockets).
CYP450-Mediated Metabolism
A critical consideration for any molecule bearing a para-methoxyphenyl group is its metabolic liability. In hepatic microsomes, this moiety is highly susceptible to Phase I metabolism, specifically via Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4).
Figure 2: CYP450-mediated O-demethylation metabolic pathway.
The O-demethylation process yields 1-(4-hydroxyphenyl)piperidin-3-ol and formaldehyde. The resulting phenolic metabolite is significantly more polar and serves as a direct substrate for Phase II conjugative enzymes (e.g., UDP-glucuronosyltransferases or sulfotransferases), facilitating rapid renal clearance. Researchers utilizing this compound as a probe or lead must account for this rapid metabolic clearance in in vivo pharmacokinetic models.
References
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Rackham, D. M., & Davies, A. M. (1980). "Basicity Measurements On Para-Substituted N-Phenylpiperidines". Analytical Letters, 13(6), 449-453. Available at:[Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118-17129. Available at:[Link]
